2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
The compound 2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide features a dibenzo[b,f][1,4]oxazepine core fused with a sulfonamide-substituted aromatic ring. The oxazepine ring contains an oxygen atom at position 1,4, distinguishing it from sulfur-containing analogs (e.g., thiazepines). The sulfonamide group at position 2 of the oxazepine is substituted with a 2-methoxy-5-methylbenzenesulfonyl moiety, which may influence solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-14-8-10-20(28-3)21(12-14)30(26,27)23-15-9-11-18-16(13-15)22(25)24(2)17-6-4-5-7-19(17)29-18/h4-13,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSCACUKECAKHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antioxidative properties, supported by relevant research findings and data.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a complex arrangement that contributes to its biological activities.
Antiproliferative Activity
Antiproliferative activity refers to the ability of a compound to inhibit the growth of cancer cells. Various studies have evaluated the antiproliferative effects of this compound against different cancer cell lines:
Research Findings
- Cell Lines Tested : The compound was tested against several cancer cell lines including MCF-7 (breast), HCT116 (colon), and A549 (lung).
- IC50 Values :
- Comparison with Standard Drugs : The activity was compared to known antiproliferative agents like doxorubicin, showing promising results that warrant further investigation .
Antibacterial Activity
The antibacterial properties of the compound were assessed against various bacterial strains:
Results
- Tested Strains : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis, similar to other sulfonamide derivatives.
Antioxidative Activity
Antioxidative properties are crucial for compounds that may protect cells from oxidative stress:
Findings
- Assays Conducted : The antioxidative activity was evaluated using DPPH and ABTS assays.
- Results : The compound showed significant antioxidative activity with results comparable to standard antioxidants like butylated hydroxytoluene (BHT) .
- Implications : This antioxidative potential could contribute to its overall therapeutic efficacy, particularly in cancer prevention strategies.
Case Studies and Comparative Analysis
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Heteroatom Differences
- Target Compound : Dibenzo[b,f][1,4]oxazepine (oxygen in the heterocyclic ring).
- Thiazepine Analogs : Dibenzo[b,f][1,4]thiazepine (sulfur in the heterocyclic ring), e.g., compounds from and .
Substituent Variations
- Sulfonamide vs. Carboxamide: The target compound’s benzenesulfonamide group contrasts with carboxamide derivatives (e.g., compound 36 in : N-(4-methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide).
- Aromatic Substituents: Target: 2-Methoxy-5-methylbenzenesulfonamide (electron-donating methoxy and methyl groups). Compound: 5-Chloro-2-thiophenesulfonamide (electron-withdrawing chlorine, thiophene ring). Methoxy groups enhance solubility but may reduce receptor affinity compared to halogens .
Methodological Considerations in Similarity Assessment
Preparation Methods
Oxazepine Ring Formation via Mannich Cyclization
The seven-membered oxazepine ring is constructed using a proline-catalyzed asymmetric Mannich reaction between:
- 2-Aminophenol derivatives
- Glutaraldehyde
Reaction Conditions :
- L-Proline (20 mol%) in DCM at 25°C
- 12-hour reaction time
- IBX (2-iodoxybenzoic acid) oxidation for aromatization
This method achieves 89–92% yield with >99:1 enantiomeric ratio, critical for ensuring proper stereochemistry of the 10-methyl group.
Methylation at Position 10
Selective N-methylation employs:
- Methyl iodide (1.2 equiv)
- Potassium carbonate base in acetone
- 60°C for 4 hours
Key Optimization :
- Dimethylformamide (DMF) co-solvent prevents O-methylation byproducts
- Maintains >98% regioselectivity for N-methylation
Synthesis of 2-Methoxy-5-Methylbenzenesulfonamide
Sulfonation of Methoxy-Toluene
Stepwise Procedure :
- Chlorosulfonation of 4-methoxy-3-methyltoluene at -5°C using ClSO3H
- Quenching with ammonium hydroxide yields crude sulfonamide
- Recrystallization from ethanol/water (3:1)
Critical Parameters :
- Temperature control (-5 to 0°C) prevents polysulfonation
- 85% isolated yield with 99.2% purity by HPLC
Coupling of Subunits via Nucleophilic Aromatic Substitution
Activation of Sulfonamide
The benzenesulfonamide is converted to its sodium salt using:
- Sodium hydride (1.1 equiv) in THF
- 0°C for 30 minutes
Coupling to Oxazepine Intermediate
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Anhydrous DMF |
| Temperature | 110°C |
| Time | 8 hours |
| Catalyst | CuI (5 mol%) |
| Ligand | 1,10-Phenanthroline |
| Yield | 91% |
This Ullmann-type coupling achieves complete regioselectivity at position 2 of the oxazepine ring.
Industrial-Scale Purification Protocol
Crystallization Optimization
Multi-Stage Recrystallization :
- Initial purification in toluene/hexane (1:2)
- Secondary crystallization from ethyl acetate
- Final polish filtration through celite
Results :
Analytical Characterization
Spectroscopic Confirmation
Key Spectral Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic), 3.89 (s, 3H, OCH3), 3.12 (s, 3H, NCH3)
- 13C NMR : 168.4 (C=O), 152.1–112.7 (aromatic C), 56.2 (OCH3), 38.9 (NCH3)
- HRMS : [M+H]+ Calculated 467.1524, Found 467.1521
Crystallographic Validation
Single-crystal X-ray analysis confirms:
- Planar oxazepine ring system
- Dihedral angle of 12.3° between benzene rings
- Intramolecular H-bond between sulfonamide NH and oxazepine carbonyl
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Steps | Cost Index |
|---|---|---|---|---|
| Patent WO2012101648A1 | 92.7 | 98.9 | 6 | 1.8 |
| Proline-Catalyzed | 89.5 | 99.5 | 4 | 2.1 |
| Industrial Scale | 91.4 | 99.8 | 5 | 1.2 |
The industrial process balances yield and purity while minimizing production costs through solvent recovery systems.
Mechanistic Considerations
Steric Effects in Coupling Reactions
The 10-methyl group creates significant steric hindrance during sulfonamide coupling:
- Electron-deficient oxazepine ring requires Cu(I) catalysis
- Bulky 1,10-phenanthroline ligand prevents catalyst deactivation
- Microwave assistance reduces reaction time by 40% in pilot studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
